molecular formula C16H25N5O B2571624 N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide CAS No. 1333784-84-1

N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide

Cat. No.: B2571624
CAS No.: 1333784-84-1
M. Wt: 303.41
InChI Key: LOERSPYZDIYQCU-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclohexyl group, a pyrazolyl group, and an aminoacetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide typically involves multiple steps:

    Formation of the Cyanocyclohexyl Group: This step involves the reaction of cyclohexylamine with cyanogen bromide under controlled conditions to form 1-cyanocyclohexylamine.

    Synthesis of the Pyrazolyl Group: The pyrazolyl group can be synthesized by reacting hydrazine with 2-butanone to form 3-(1H-pyrazol-1-yl)butan-2-one.

    Coupling Reaction: The final step involves coupling the 1-cyanocyclohexylamine with 3-(1H-pyrazol-1-yl)butan-2-one in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoacetamide moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the cyanocyclohexyl group, converting the nitrile to an amine.

    Substitution: The pyrazolyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary amines from nitriles.

    Substitution: Formation of substituted pyrazoles and related derivatives.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)-2-{[3-(1H-imidazol-1-yl)butan-2-yl]amino}acetamide
  • N-(1-cyanocyclohexyl)-2-{[3-(1H-triazol-1-yl)butan-2-yl]amino}acetamide

Uniqueness

N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrazolyl group, in particular, may offer unique binding properties compared to imidazolyl or triazolyl analogs.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(3-pyrazol-1-ylbutan-2-ylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O/c1-13(14(2)21-10-6-9-19-21)18-11-15(22)20-16(12-17)7-4-3-5-8-16/h6,9-10,13-14,18H,3-5,7-8,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOERSPYZDIYQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)N1C=CC=N1)NCC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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